

Off-Target Binding Profile of 25T4-NBOMe: A Comparative Analysis with Related Phenethylamines

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Compound of Interest

Compound Name: *25T4-NBOMe hydrochloride*

Cat. No.: *B591747*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the off-target binding profile of 25T4-NBOMe, a potent serotonergic psychedelic, with its parent compound 2C-T-4 and other relevant phenethylamine derivatives. The data presented herein, derived from *in vitro* radioligand binding assays, offers insights into the molecular pharmacology of these compounds and their potential for off-target interactions.

Introduction

The N-(2-methoxybenzyl) substituted phenethylamines, commonly known as NBOMes, are a class of potent agonists at the serotonin 5-HT2A receptor. The addition of the NBOMe moiety to 2,5-dimethoxyphenethylamines (2C-x compounds) generally leads to a significant increase in affinity for the 5-HT2A receptor.^{[1][2]} However, this structural modification also alters the binding profile at other receptors, potentially leading to a range of on- and off-target effects. Understanding this broader pharmacodynamic profile is crucial for preclinical assessment and drug development. This guide focuses on 25T4-NBOMe and provides a comparative analysis of its binding affinities against a panel of receptors and transporters relative to other well-characterized phenethylamines.

Comparative Binding Affinity Data

The following table summarizes the equilibrium dissociation constants (Ki, in nM) of 25T4-NBOMe and other selected phenethylamines at various human receptors and transporters. Lower Ki values indicate higher binding affinity. All data is derived from studies by Rickli et al. (2015) and Luethi et al. (2018) to ensure consistency in experimental conditions.[1][3]

Co mp oun d	5-	5-	5-	5-	α1	α2	Do	Do	Do	His tam ine H1	SE	DA	NE
	HT	HT	HT	HT	A dr ene rgic	A dr ene rgic	pa min e D1	pa min e D2	pa min e D3				
25T													
4-NBOMe	1,8 00	1,3	240	16	370	320	>10 0	>10 0	>10 0	380	6,8 00	>10 0	10, 000
2C-T-4	3,9 00	54	1,0 00	350	>10 0	780	>10 0	>10 0	>10 0	>10 0	>10 0	>10 0	>10 0
25I													
NBOMe	1,8 00	0,6 0	130	4,6	370	320	6,7 00	900	2,1 00	230	6,8 00	>10 0	6,5 00
2C-I	6,0 00	31	1,0 00	210	>10 0	1,1 00	>10 0	>10 0	>10 0	>10 0	>10 0	>10 0	>10 0
2C-B	8,7 00	60	730	200	>10 0	830	>10 0	>10 0	>10 0	>10 0	>10 0	>10 0	>10 0

Data presented as Ki (nM). >10,000 indicates a Ki value greater than 10,000 nM. SERT: Serotonin Transporter, DAT: Dopamine Transporter, NET: Norepinephrine Transporter.

Analysis of Off-Target Binding

The N-2-methoxybenzyl substitution in 25T4-NBOMe dramatically increases its affinity for the 5-HT2A receptor by approximately 40-fold compared to its parent compound, 2C-T-4.[1][3] This is a consistent finding across the NBOMe series.[2]

Beyond the primary target, the NBOMe moiety also confers significant affinity for several off-target receptors. Notably, 25T4-NBOMe displays moderate affinity for the α 1A-adrenergic receptor ($K_i = 370$ nM) and the α 2A-adrenergic receptor ($K_i = 320$ nM), where its parent compound 2C-T-4 shows negligible binding.[1] This interaction with adrenergic receptors may contribute to the stimulant-like cardiovascular effects reported for some NBOMe compounds.[4]

Furthermore, 25T4-NBOMe exhibits a higher affinity for the 5-HT2C receptor ($K_i = 16$ nM) compared to 2C-T-4 ($K_i = 350$ nM), while its affinity for the 5-HT1A receptor remains relatively low ($K_i = 1,800$ nM).[1] The binding affinity for the histamine H1 receptor is also enhanced in 25T4-NBOMe ($K_i = 380$ nM) compared to 2C-T-4.[1]

Interactions with monoamine transporters remain weak for 25T4-NBOMe, with K_i values in the micromolar range, suggesting a low potential for direct reuptake inhibition at typical pharmacological concentrations.[1][2] Similarly, affinity for dopamine receptors (D1, D2, D3) is negligible for both 25T4-NBOMe and its 2C-T-4 analogue.[1]

Experimental Protocols

The binding affinity data presented in this guide were determined using in vitro radioligand binding assays. The following is a generalized protocol representative of the methodologies employed in the cited studies.[1][3]

Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of test compounds for various G-protein coupled receptors and monoamine transporters.

Materials:

- Cell Membranes: CHO-K1 or HEK-293 cells stably transfected with the human receptor of interest.
- Radioligands:

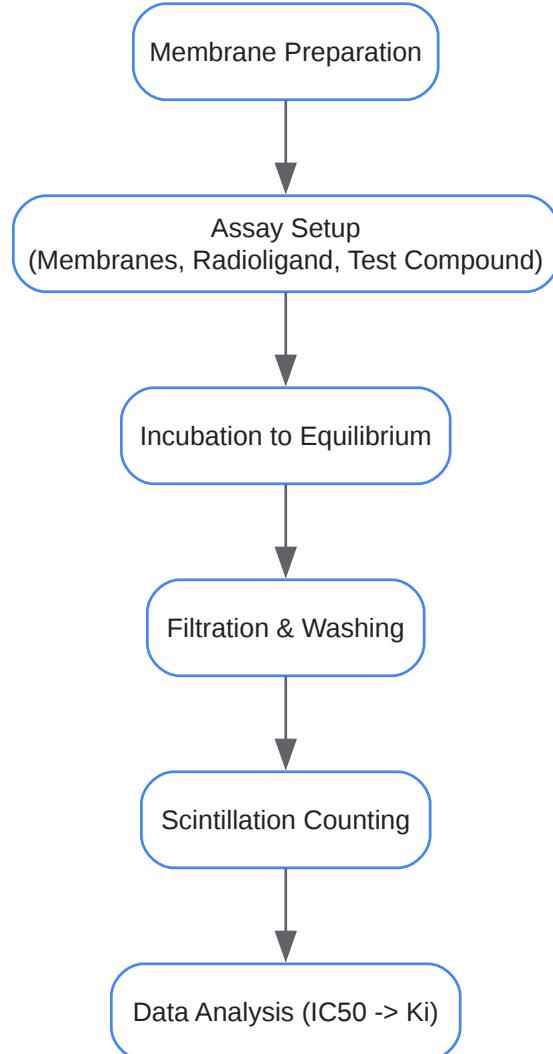
- 5-HT1A: [3H]-8-OH-DPAT
- 5-HT2A: [3H]-ketanserin
- 5-HT2B: [3H]-LSD
- 5-HT2C: [3H]-mesulergine
- α1A Adrenergic: [3H]-prazosin
- α2A Adrenergic: [3H]-rauwolscine
- Dopamine D1: [3H]-SCH23390
- Dopamine D2: [3H]-spiperone
- Dopamine D3: [3H]-spiperone
- Histamine H1: [3H]-pyrilamine
- SERT: [3H]-citalopram
- DAT: [3H]-WIN35428
- NET: [3H]-nisoxetine

- Test Compounds: 25T4-NBOMe, 2C-T-4, and other phenethylamines of interest.
- Assay Buffer: Typically 50 mM Tris-HCl, with specific salt concentrations (e.g., MgCl₂, CaCl₂) optimized for each receptor.
- Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 μM serotonin for serotonin receptors).
- Instrumentation: Scintillation counter, 96-well plates, filtration apparatus.

Procedure:

- **Membrane Preparation:** Transfected cells are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors. Protein concentration is determined using a standard assay (e.g., BCA assay).
- **Assay Setup:** In a 96-well plate, cell membranes (typically 5-20 µg of protein) are incubated with a fixed concentration of the appropriate radioligand (at or near its Kd value) and a range of concentrations of the test compound.
- **Incubation:** The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 30-120 minutes).
- **Filtration:** The incubation is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
- **Quantification:** The radioactivity retained on the filters is measured using a scintillation counter.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: $Ki = IC50 / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay



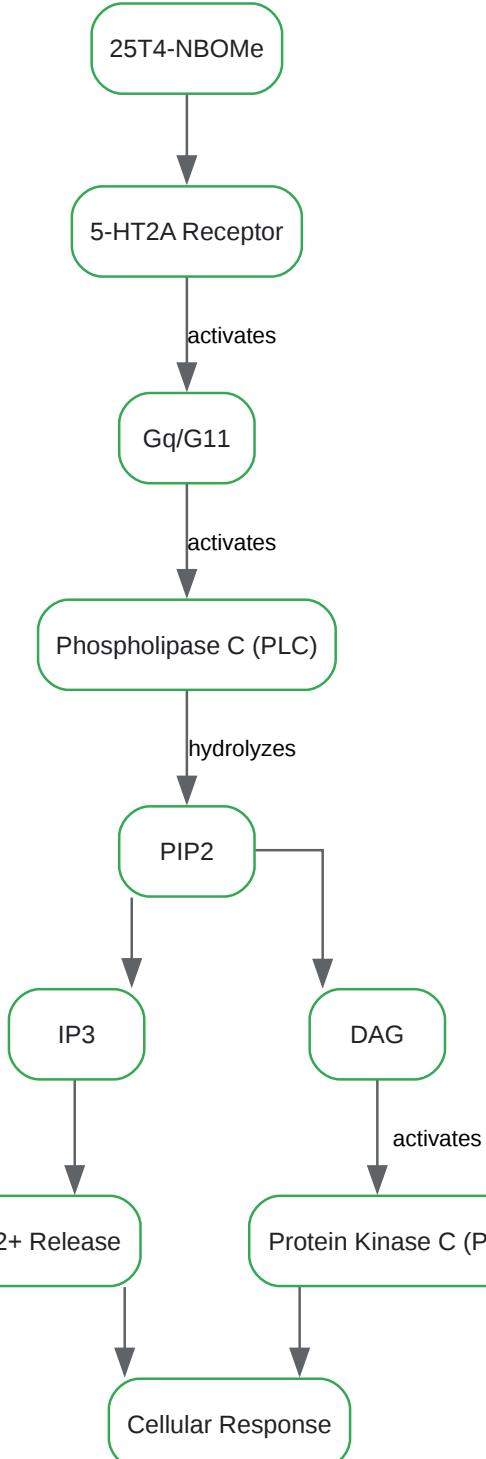
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Experimental Workflow: Radioligand Binding Assay

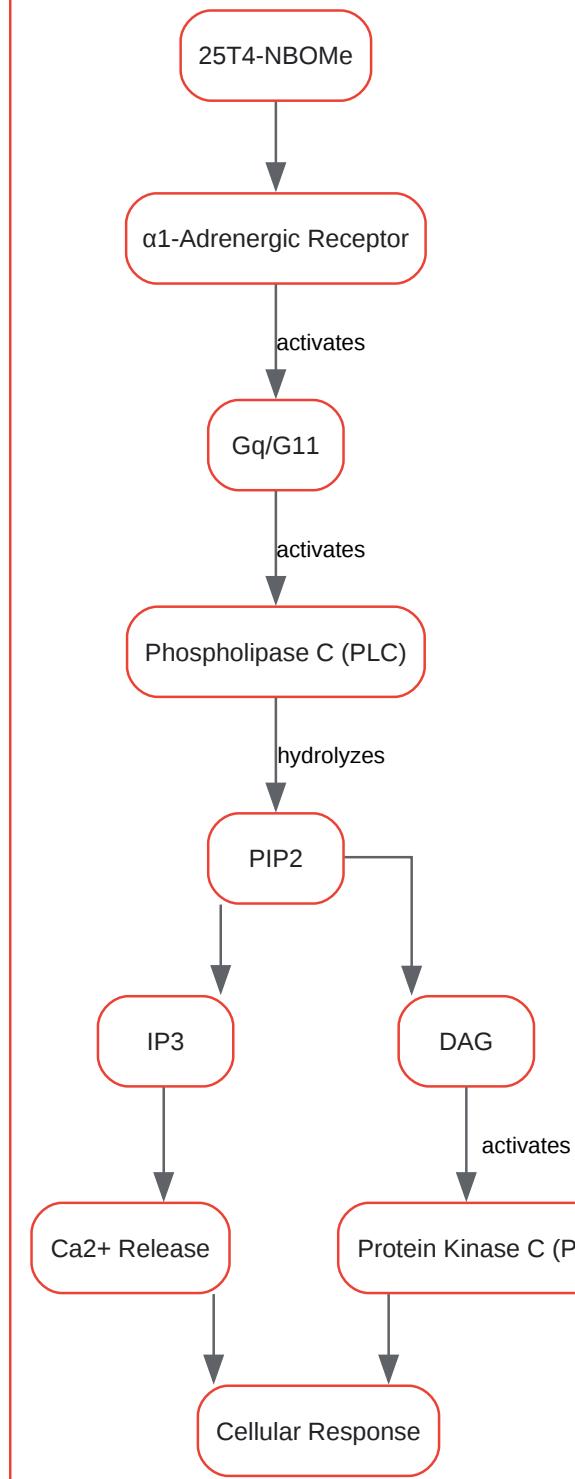
Signaling Pathways

The primary pharmacological effect of 25T4-NBOMe is mediated through the activation of the 5-HT_{2A} receptor, a G_q/G₁₁-coupled G-protein coupled receptor (GPCR). Its off-target activity at the α_{1A}-adrenergic receptor also involves G_q/G₁₁ signaling.

5-HT2A Receptor Signaling Pathway



α1-Adrenergic Receptor Signaling Pathway



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